

An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Oxetan-3-yl methanesulfonate*

Cat. No.: *B171789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate, a versatile synthetic intermediate, has garnered significant attention in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring and the excellent leaving group characteristics of the methanesulfonate moiety make it a valuable building block for the introduction of the oxetane motif into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, its role in the synthesis of bioactive molecules, and essential safety and handling information.

Core Properties and CAS Number

Oxetan-3-yl methanesulfonate is identified by the CAS Number 148430-81-3.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₄ S	[1] [2] [3]
Molecular Weight	152.17 g/mol	[1] [2]
Appearance	White to off-white solid	[2]
Boiling Point (Predicted)	308.9 ± 31.0 °C	[2]
Density (Predicted)	1.38 ± 0.1 g/cm ³	[2]
Storage Temperature	4°C	[1]

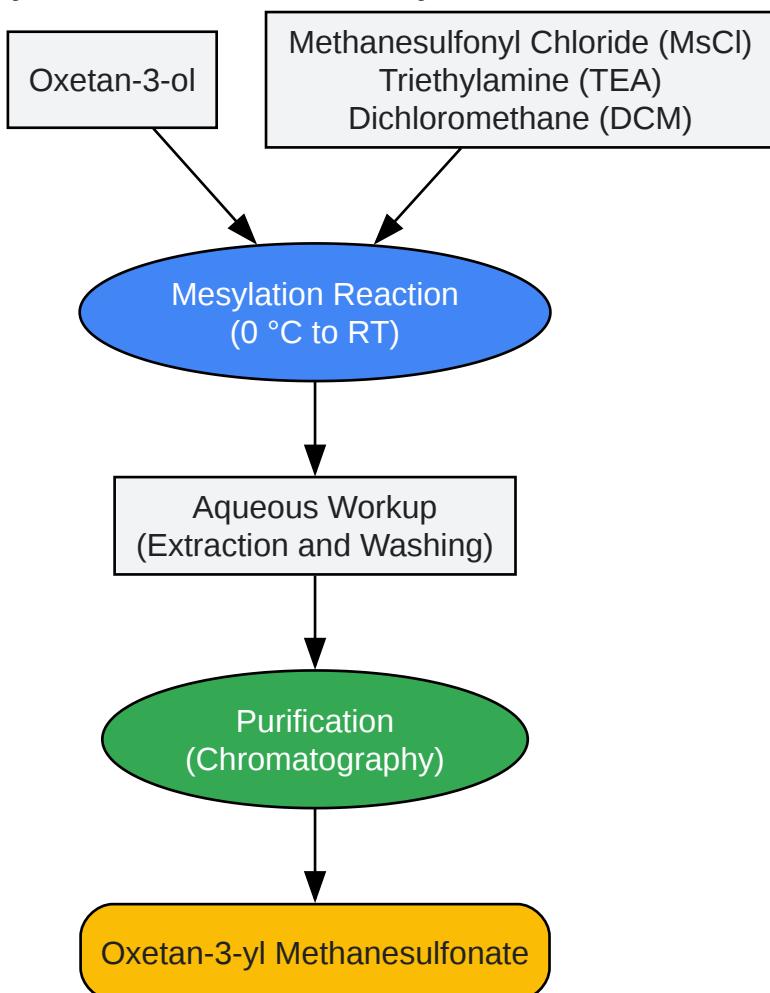
Synthesis and Experimental Protocols

The primary route to **Oxetan-3-yl methanesulfonate** is through the mesylation of its precursor, oxetan-3-ol. This reaction involves the conversion of the hydroxyl group of oxetan-3-ol into a methanesulfonate ester, a much better leaving group, thus activating the 3-position of the oxetane ring for nucleophilic substitution.

Synthesis of Oxetan-3-yl Methanesulfonate from Oxetan-3-ol

This protocol describes a general method for the mesylation of a primary alcohol, which is applicable to the synthesis of **Oxetan-3-yl methanesulfonate** from oxetan-3-ol.

Materials:


- Oxetan-3-ol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or other suitable base (e.g., pyridine, DIPEA)
- Dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene)
- Water
- Brine solution

- Anhydrous sodium sulfate or magnesium sulfate

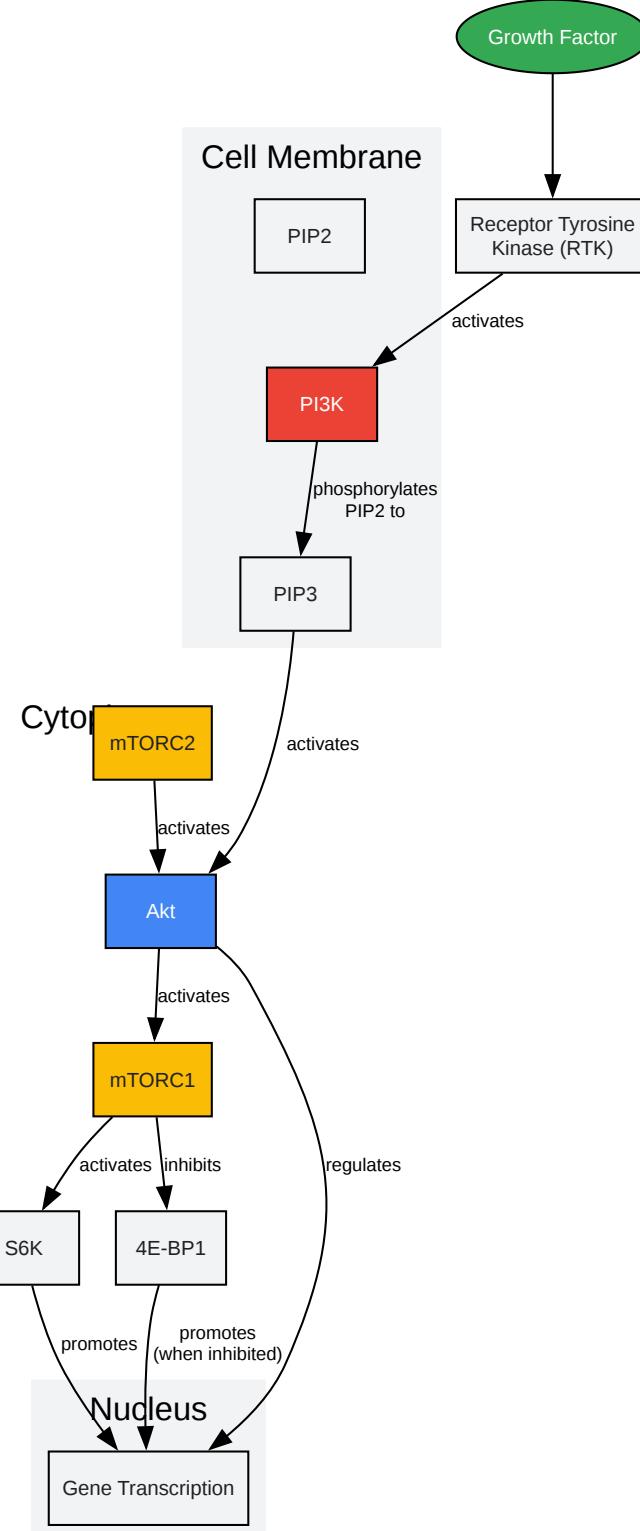
Procedure:

- Dissolve oxetan-3-ol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine (1.5 equivalents) to the stirred solution.
- Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
- Stir the reaction mixture at 0 °C for 4 hours. If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.
- Upon completion of the reaction, dilute the mixture with water.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash successively with water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Oxetan-3-yl methanesulfonate**.
- The crude product can be purified by flash column chromatography if necessary.[\[4\]](#)

Synthesis of Oxetan-3-yl Methanesulfonate

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **Oxetan-3-yl methanesulfonate**.


Application in the Synthesis of Bioactive Molecules

Oxetan-3-yl methanesulfonate is a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the facile introduction of the oxetane moiety. This is particularly significant in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.^{[5][6]}

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[5][6]} In many cancers, this pathway is hyperactivated, promoting tumor growth and survival. Therefore, inhibitors targeting key components of this pathway, such as PI3K and mTOR, are promising therapeutic agents.

PI3K/Akt/mTOR Signaling Pathway

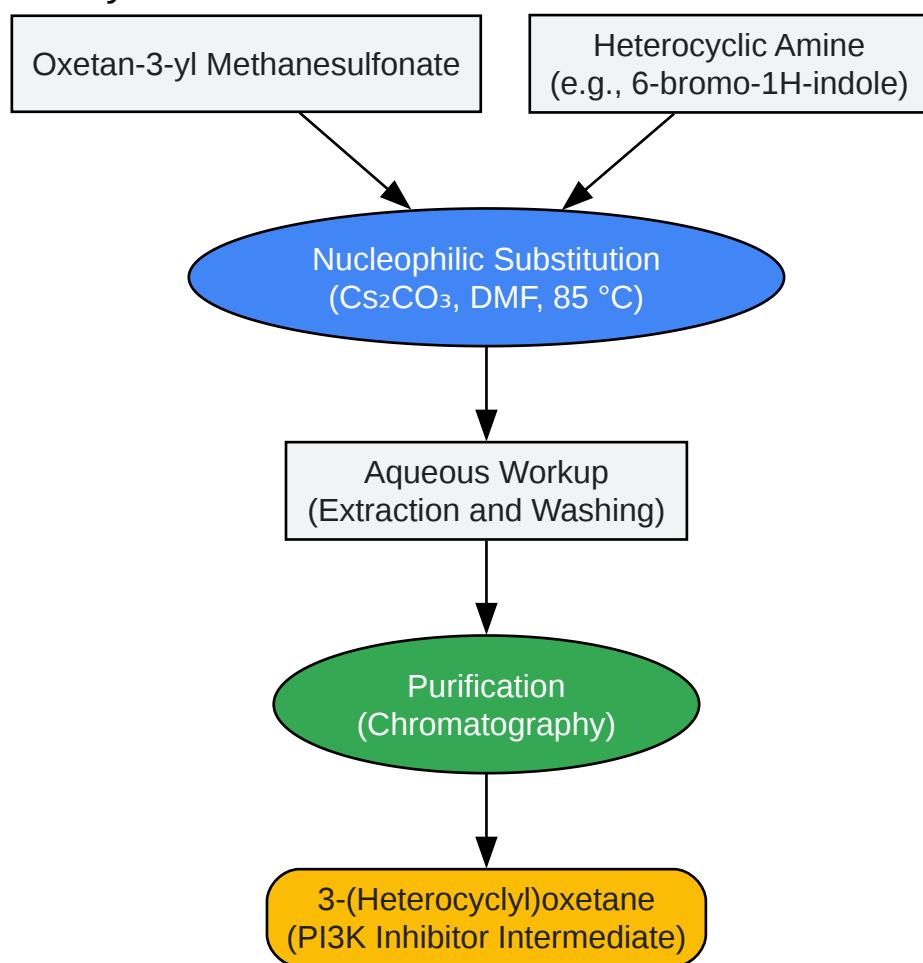
[Click to download full resolution via product page](#)

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Nucleophilic Substitution with a Heterocyclic Amine

The following is a representative protocol for a nucleophilic substitution reaction using **Oxetan-3-yl methanesulfonate** to synthesize a key intermediate for a PI3K inhibitor. This reaction showcases the utility of **Oxetan-3-yl methanesulfonate** in forming a carbon-nitrogen bond, a common step in the synthesis of many kinase inhibitors.

Materials:


- **Oxetan-3-yl methanesulfonate**
- A heterocyclic amine (e.g., 6-bromo-1H-indole)
- Cesium carbonate (Cs_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a reaction vessel, combine the heterocyclic amine (1.2 equivalents), **Oxetan-3-yl methanesulfonate** (1 equivalent), and cesium carbonate (4 equivalents) in dimethylformamide (10 mL per 1 g of the methanesulfonate).
- Stir the mixture at 85 °C for 48 hours.
- After cooling to room temperature, add water to the reaction mixture.
- Extract the aqueous mixture with ethyl acetate.

- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the desired 3-substituted oxetane.^[7]

Synthesis of a PI3K Inhibitor Intermediate

[Click to download full resolution via product page](#)

A workflow for the synthesis of a PI3K inhibitor intermediate.

Safety and Handling

Oxetan-3-yl methanesulfonate should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

- Based on available data for similar compounds, it is predicted to be irritating to the eyes, respiratory system, and skin.[\[2\]](#)

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Immediately wash the affected area with soap and plenty of water.
- Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[8\]](#)

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[8\]](#)

Disposal:

- Dispose of contents and container in accordance with local, regional, national, and international regulations.

For more detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Oxetan-3-yl methanesulfonate is a valuable and versatile building block in modern medicinal chemistry. Its well-defined properties and reactivity profile make it an essential tool for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting critical signaling pathways. The experimental protocols and safety information provided in this

guide are intended to support researchers in the effective and safe utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Oxetan-3-yl methanesulfonate (148430-81-3) for sale [vulcanchem.com]
- 3. 148430-81-3 CAS Manufactory [m.chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Structure-Based Drug Design and Synthesis of PI3K α -Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Oxetan-3-yl Methanesulfonate - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171789#oxetan-3-yl-methanesulfonate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com